molecular formula C8H16O4S B8363161 2-(1-Hydroxycyclopentyl)ethyl methanesulfonate

2-(1-Hydroxycyclopentyl)ethyl methanesulfonate

Cat. No. B8363161
M. Wt: 208.28 g/mol
InChI Key: CGNMMICVNJPYFY-UHFFFAOYSA-N
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Patent
US09359359B2

Procedure details

To a solution of 1-(2-hydroxyethyl)cyclopentanol (19 0 mg, 1.46 mmol) in dry dichloromethane (2 mL) was added methanesulfonyl chloride (200.3 mg, 1.75 mmol) dropwise at 0° C., followed by TEA (295 mg, 2.92 mmol). Then the mixture was stirred at room temperature 1 h. The mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated to give crude product (50 mg, 31.1% yield), which was used without purification.
Quantity
0 mg
Type
reactant
Reaction Step One
Quantity
200.3 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
295 mg
Type
reactant
Reaction Step Two
Yield
31.1%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5]1.[CH3:10][S:11](Cl)(=[O:13])=[O:12]>ClCCl>[CH3:10][S:11]([O:1][CH2:2][CH2:3][C:4]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
0 mg
Type
reactant
Smiles
OCCC1(CCCC1)O
Name
Quantity
200.3 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
TEA
Quantity
295 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at room temperature 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 31.1%
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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